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molecular formula C11H8BrNO2 B3026512 Methyl 7-bromoquinoline-3-carboxylate CAS No. 1001756-23-5

Methyl 7-bromoquinoline-3-carboxylate

Cat. No. B3026512
M. Wt: 266.09
InChI Key: GPLUSJRHUJLUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960552B2

Procedure details

A solution of 820 mg (1.93 mmol) of methyl (2E)-3-(4-bromophenyl)-2-({[(4-methylphenyl)sulfonyl]amino}methyl)-2-propenoate, 995 mg (3.09 mmol) of bis(acetyloxy)(phenyl)-λ3-iodane and 490 mg (1.93 mmol) of iodine in 35 mL of 1,2-dichloroethane were stirred at 70° C. for 30 min. The solvent was evaporated and the residue taken up in 25 mL DMF and 1.07 g (7.73 mmol) of K2CO3 was added. The mixture was stirred at 120° C. for 6 hr. EtOAc was added and the organics were washed with three portions of H2O then brine. The solution was then concentrated and the residue purified by silica gel chromatography (40 g of silica gel eluting with 0-40% EtOAc in hexanes over 45 minutes) to give 80 mg (16%) of methyl 7-bromo-3-quinolinecarboxylate as an off-white solid. 1H NMR (400 MHz, CDCl3): δ 9.34 (s, 1H), 8.81 (s, 1H), 8.35 (s, 1H), 7.80 (d, J=9 Hz, 1H), 7.73 (d, J=9 Hz, 1H), 4.02 (s, 3H). ESI-LCMS m/z 267 (M+H)+.
Quantity
995 mg
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[C:9](\[CH2:14][NH:15]S(C2C=CC(C)=CC=2)(=O)=O)/[C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1.C(OI(OC(=O)C)C1C=CC=CC=1)(=O)C.II.C([O-])([O-])=O.[K+].[K+]>ClCCCl.CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5]([CH:8]=[C:9]([C:10]([O:12][CH3:13])=[O:11])[CH:14]=[N:15]2)=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
820 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)/C=C(/C(=O)OC)\CNS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
995 mg
Type
reactant
Smiles
C(C)(=O)OI(C1=CC=CC=C1)OC(C)=O
Name
Quantity
490 mg
Type
reactant
Smiles
II
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 120° C. for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
the organics were washed with three portions of H2O
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography (40 g of silica gel eluting with 0-40% EtOAc in hexanes over 45 minutes)
Duration
45 min

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC=C2C=C(C=NC2=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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